4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol
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Overview
Description
4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a bipiperidine structure. The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compounds it is part of
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the hydrogenation reduction of 4-(trifluoromethyl)pyridine using catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere . The reaction conditions include maintaining a temperature of around 100°C and a pressure of 3-12 atmospheres.
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and purity. The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated by distillation to remove solvents like ethanol. The final product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium trifluoroacetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or Raney nickel as catalysts.
Substitution: Sodium trifluoroacetate in the presence of a suitable solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces the corresponding alcohols or amines .
Scientific Research Applications
4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals
Uniqueness
4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol is unique due to its bipiperidine structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development .
Biological Activity
4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this derivative a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bipiperidine backbone with a hydroxyl group and a trifluoromethyl substituent, which significantly influences its biological activity.
Biological Activity Overview
Research indicates that compounds containing the trifluoromethyl group exhibit a range of biological activities, including antibacterial, antiviral, and neuropharmacological effects. The following sections summarize key findings related to the biological activity of this compound.
Antibacterial Activity
A study on related biphenyl derivatives revealed that compounds with similar structures exhibited potent antibacterial activities against antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis . The presence of the trifluoromethyl group was associated with enhanced potency, suggesting that this compound may also demonstrate significant antibacterial properties.
Minimum Inhibitory Concentration (MIC) Values:
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
6i | 3.13 | MRSA |
6m | 6.25 | MDR E. faecalis |
These findings indicate that the compound could be an effective candidate for developing new antibiotics targeting resistant bacteria.
In Silico Predictions
Recent studies utilizing computational methods have evaluated the biological activity spectra of piperidine derivatives. The PASS (Prediction of Activity Spectra for Substances) tool indicated that similar compounds could interact with various biological targets, including enzymes and receptors involved in cancer treatment and antimicrobial activity . This suggests that this compound may possess a diverse range of pharmacological effects.
Case Studies and Research Findings
Several case studies have explored the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various biphenyl derivatives and assessed their antibacterial effectiveness. Compounds with electron-withdrawing groups like trifluoromethyl showed enhanced activity against resistant strains .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the piperidine ring can lead to increased potency against specific targets. The introduction of a trifluoromethyl group has been linked to improved interactions with target proteins .
- Clinical Applications : Trifluoromethyl-containing drugs have been reported to have significant therapeutic effects in treating conditions such as cancer and central nervous system disorders . This aligns with the potential applications for this compound in similar therapeutic areas.
Properties
Molecular Formula |
C11H19F3N2O |
---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
1-piperidin-4-yl-4-(trifluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C11H19F3N2O/c12-11(13,14)10(17)3-7-16(8-4-10)9-1-5-15-6-2-9/h9,15,17H,1-8H2 |
InChI Key |
NUENBEUODPJSDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)(C(F)(F)F)O |
Origin of Product |
United States |
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